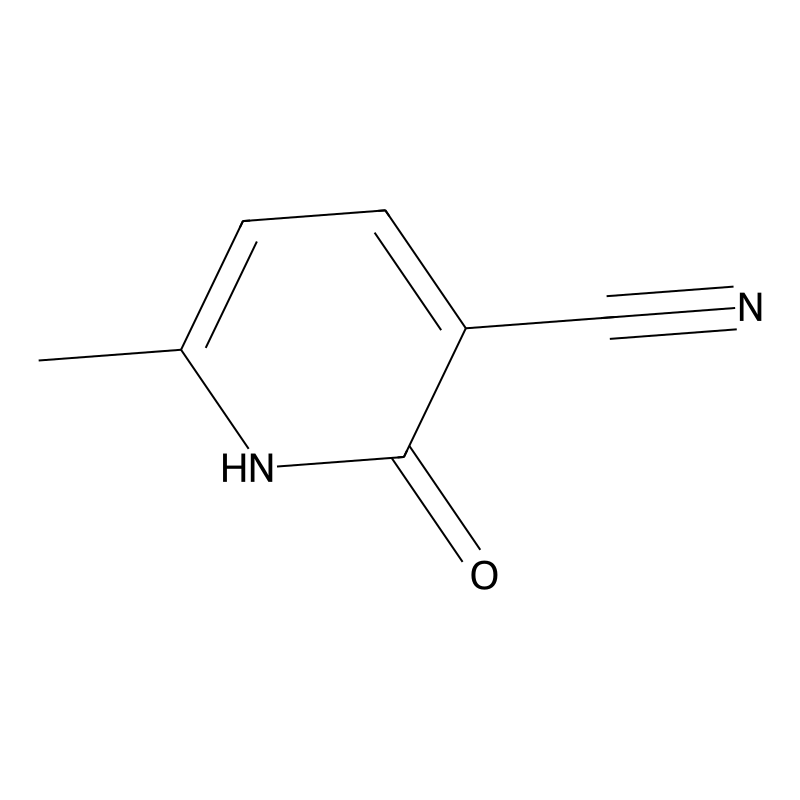

3-Cyano-6-methyl-2(1H)-pyridinone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis Precursor

3-Cyano-6-methyl-2(1H)-pyridinone primarily serves as a precursor in the synthesis of other molecules with various research applications. Notably, it is a key building block in the production of Milrinone, a drug used to treat heart failure [, ]. Milrinone belongs to a class of medications known as phosphodiesterase inhibitors and works by increasing the level of cyclic adenosine monophosphate (cAMP) in heart cells, leading to improved contractility and relaxation [].

Another area of research exploration involving 3-Cyano-6-methyl-2(1H)-pyridinone is the synthesis of N3-pyridyl thiamine, a potent in vitro (meaning in a controlled laboratory environment, not within a living organism) thiamine antagonist []. Thiamine, also known as vitamin B1, plays a crucial role in various cellular processes, and antagonists like N3-pyridyl thiamine can be valuable tools for studying these processes and their potential therapeutic implications.

3-Cyano-6-methyl-2(1H)-pyridinone is a heterocyclic organic compound with the molecular formula . It is characterized by a pyridinone structure, which features a pyridine ring fused with a carbonyl group and a cyano group at the 3-position. This compound appears as a slightly yellow granular crystalline powder and is known for its reactivity and utility in various chemical syntheses, particularly in the pharmaceutical industry .

- Alkylation Reactions: It can undergo alkylation when reacted with alkyl halides under basic conditions, leading to the formation of substituted pyridinones .

- Oxidation: The compound can be oxidized to produce sulfinyl and sulfonyl derivatives using oxidizing agents like potassium permanganate and potassium periodate .

- Cyclization: In the presence of bases, it can cyclize to form various pyridine derivatives, showcasing its versatility in synthetic organic chemistry .

Research indicates that 3-Cyano-6-methyl-2(1H)-pyridinone exhibits significant biological activities, particularly as an inhibitor of certain enzymes involved in cancer progression. It has been linked to the inhibition of the enhancer of zeste homolog 2 (EZH2), which plays a crucial role in silencing tumor suppressor genes through histone modification. This inhibition suggests potential applications in cancer therapeutics .

Several methods have been developed for synthesizing 3-Cyano-6-methyl-2(1H)-pyridinone:

- Base-Catalyzed Reactions: The compound can be synthesized via base-catalyzed reactions involving pyridine derivatives and cyanoacetic acid or related compounds.

- Oxidative Methods: Oxidation of specific pyridine precursors using strong oxidants can yield 3-Cyano-6-methyl-2(1H)-pyridinone .

- Cyclization Techniques: Cyclization reactions involving substituted pyridines can also lead to the formation of this compound through controlled reaction conditions.

3-Cyano-6-methyl-2(1H)-pyridinone is utilized in various applications:

- Pharmaceutical Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals, particularly those targeting cancer pathways.

- Chemical Research: The compound is used in academic and industrial research for developing new chemical entities with potential therapeutic effects.

- Agricultural Chemistry: Its derivatives are explored for use in agrochemicals due to their biological activity against pests and diseases .

Studies on 3-Cyano-6-methyl-2(1H)-pyridinone have focused on its interactions with biological targets, particularly enzymes like EZH2. Research indicates that this compound can modulate cellular pathways involved in tumor progression, making it a candidate for further investigation in cancer treatment strategies. Additionally, it has shown promise in enhancing the transcription of tumor suppressor genes when used in cellular assays .

Several compounds share structural similarities with 3-Cyano-6-methyl-2(1H)-pyridinone, including:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Cyano-4-methyl-2(1H)-pyridinone | Similar pyridinone structure with a different methyl group position | Exhibits different biological activity profiles |

| 5-Cyano-6-methyl-2(1H)-pyridinone | Contains an additional cyano group at the 5-position | Potentially different reactivity and synthesis routes |

| 4-Amino-2(1H)-pyridinone | Amino group substitution instead of cyano | Different mechanism of action in biological systems |

| 3-Hydroxy-6-methyl-2(1H)-pyridinone | Hydroxyl group substitution at the 3-position | Enhanced solubility and altered pharmacokinetics |

These compounds illustrate the diversity within the pyridinone class, highlighting how slight modifications can lead to significant differences in biological activity and chemical properties. The unique presence of both cyano and methyl groups in 3-Cyano-6-methyl-2(1H)-pyridinone contributes to its distinctive reactivity and potential applications in medicinal chemistry .

XLogP3

GHS Hazard Statements

H302 (97.78%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (88.89%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (97.78%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (86.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (95.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant